Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate

Lipophilicity ADME Chromatography

Securing the correct 1-propyl substituted benzimidazole-5-carboxylate is critical for target specificity; generic analogs fail to replicate essential lipophilic and steric interactions. This compound solves that problem by directly enabling the synthesis of potent EP4 receptor antagonists and CNS-penetrant candidates. - Direct precursor for Bayer's patented EP4 antagonist pharmacophore (US20160318905A1). - Low TPSA (44.1 Ų) and XLogP3 (2.5) predict favorable BBB permeability for neurological disorder programs. - Consistent 95% purity verified across multiple production batches, ensuring reproducible downstream yields.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1354408-67-5
Cat. No. B1458328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-propyl-1,3-benzodiazole-5-carboxylate
CAS1354408-67-5
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C=CC(=C2)C(=O)OCC
InChIInChI=1S/C13H16N2O2/c1-3-7-15-9-14-11-8-10(5-6-12(11)15)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3
InChIKeyIIHMKGKXUJMFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate Overview


Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a benzimidazole derivative with the molecular formula C₁₃H₁₆N₂O₂ and molecular weight 232.28 g/mol [1]. It functions as a versatile synthetic intermediate featuring a 1-propyl substitution on the benzimidazole core and an ethyl ester at the 5-position. Its computed physicochemical properties include XLogP3 of 2.5 and topological polar surface area of 44.1 Ų [1]. This compound serves as a key building block for the synthesis of biologically active benzimidazole derivatives targeting various therapeutic areas [2][3].

Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate: Generic Substitution Risks


Substituting Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate with a generic benzimidazole-5-carboxylate analog can undermine both synthetic efficiency and target specificity. The 1-propyl substitution is critical for modulating lipophilicity and steric interactions, which directly influence biological activity profiles [1]. In related benzimidazole series, alterations to the N1 alkyl chain length dramatically affect receptor binding and cellular potency; for instance, JAK1-selective inhibitors exhibit a 63-fold selectivity window over JAK2 that is contingent upon precise substitution patterns [2]. Furthermore, the ethyl ester at the 5-position provides a defined hydrolytic stability and serves as a versatile handle for further derivatization . Use of an incorrect analog may lead to reduced yields in downstream syntheses or loss of target engagement in biological assays.

Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate: Quantitative Differentiation


XLogP3 Lipophilicity vs. Benzimidazole Analogs

The target compound exhibits an XLogP3 value of 2.5, which is intermediate between the more lipophilic methyl 2-bromo-1-propyl-1H-benzimidazole-5-carboxylate (XLogP3: 3.2) and the less lipophilic 1-propyl-1H-benzimidazole-5-carboxylic acid (XLogP3: 1.8). This balanced lipophilicity enhances its utility as a building block for compounds requiring optimal membrane permeability without excessive logP that could hinder aqueous solubility.

Lipophilicity ADME Chromatography

TPSA Differentiation vs. Polar Analogs

With a TPSA of 44.1 Ų, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate resides in a favorable range for CNS penetration (typically < 90 Ų) while avoiding the excessive polarity that can limit membrane diffusion. This contrasts with more polar benzimidazole derivatives such as 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (TPSA: 89.3 Ų), which may exhibit restricted passive diffusion.

Polar Surface Area Oral Bioavailability Blood-Brain Barrier

Rotatable Bond Count vs. Restricted Building Blocks

The compound possesses 5 rotatable bonds, offering greater conformational flexibility than the unsubstituted benzimidazole-5-carboxylic acid ethyl ester (3 rotatable bonds). This increased flexibility can be advantageous for probing structure-activity relationships (SAR) where diverse spatial arrangements are desired, yet it remains less flexible than extended-chain analogs (e.g., ethyl 2-({[3-(methoxycarbonyl)phenyl]methyl}sulfanyl)-1-{3-[(propan-2-yl)oxy]propyl}-1H-benzimidazole-5-carboxylate with 12 rotatable bonds).

Conformational Flexibility Molecular Recognition Synthetic Versatility

Purity and Storage Specifications

Commercial suppliers provide Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate at a minimum purity of 95% (e.g., AKSci catalog Z9927) , with some vendors offering ≥98% purity . The recommended storage condition is -20°C for long-term stability . In contrast, the free acid analog (1-propyl-1H-benzimidazole-5-carboxylic acid) is typically offered at lower purity (≥97%) and may require different storage due to its higher polarity and hygroscopic nature.

Purity Stability Reproducibility

Application Scenarios: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate


EP4 Receptor Antagonist Synthesis

Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate serves as a direct precursor in the synthesis of benzimidazole-5-carboxylic acid derivatives that act as EP4 receptor antagonists [1]. The EP4 receptor is a validated target for endometriosis and chronic inflammation. The compound's 1-propyl substitution and ethyl ester handle are essential for constructing the pharmacophore described in Bayer's patent (US20160318905A1). Use of this specific building block ensures correct spatial orientation and lipophilicity for optimal target engagement.

Anticancer Benzimidazole Derivative Synthesis

Building on methodologies established for structurally related 1-propyl-benzimidazole-5-carboxylates, this compound can be employed in efficient one-pot syntheses of anticancer agents [2]. The ethyl ester group at the 5-position provides a convenient handle for further functionalization (e.g., hydrazide formation) without compromising the core benzimidazole scaffold. The balanced XLogP3 of 2.5 facilitates purification by standard chromatographic methods.

Development of CNS-Penetrant Drug Candidates

With a topological polar surface area (TPSA) of 44.1 Ų, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is an ideal starting material for designing CNS-targeted therapeutics [3]. Its low TPSA predicts favorable blood-brain barrier permeability, while the 5-rotatable bonds allow for conformational sampling to optimize receptor interactions. This makes it particularly suitable for programs targeting neurological disorders such as Alzheimer's disease or chronic pain.

Synthesis of Antimicrobial and Anti-inflammatory Agents

The benzimidazole-5-carboxylate core is a privileged scaffold for antimicrobial and anti-inflammatory activity, as demonstrated by the high potency (MIC = 3.12 μg/mL) of hydrazone derivatives derived from related 1-propyl-benzimidazole-5-carboxylates [4]. Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate can be readily converted into analogous hydrazide and hydrazone derivatives, enabling rapid exploration of this bioactive chemical space.

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